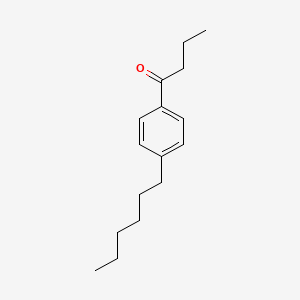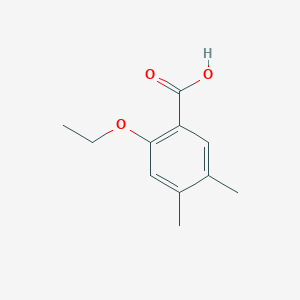
2-Chloro-3,3,3-trifluoropropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,3,3-trifluoropropionamide (CFTPA) is a halogenated organic compound with a wide range of uses in the scientific and industrial fields. It is a colorless, volatile liquid with a pungent odor, and is a member of the group of compounds known as halogenated organic acids. CFTPA has a low boiling point, making it ideal for use in laboratory experiments. In addition, CFTPA has a wide range of applications in the pharmaceutical and chemical industries, and has been used for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-Chloro-3,3,3-trifluoropropionamide is not fully understood. However, it is believed to act as a catalyst in the synthesis of organic compounds, as it is able to increase the rate of reaction by providing an electron-rich environment. Additionally, this compound is believed to be a Lewis acid, which means that it can act as an electron acceptor and form complexes with other molecules.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In laboratory studies, this compound has been found to act as an inhibitor of enzymes, such as proteases and phosphatases. Additionally, this compound has been found to inhibit the growth of bacteria, fungi, and viruses. In addition, this compound has been found to have an effect on the metabolism of cells, and has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Chloro-3,3,3-trifluoropropionamide in laboratory experiments has several advantages. This compound is a volatile liquid, which makes it easy to handle and store. Additionally, this compound is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. Furthermore, this compound has a low boiling point, making it ideal for use in chemical reactions that require low temperatures.
However, there are also some limitations to using this compound in laboratory experiments. This compound is a highly reactive compound, and can react with other compounds in the laboratory. Additionally, this compound can be toxic if inhaled or ingested, and should be handled with caution.
Zukünftige Richtungen
The use of 2-Chloro-3,3,3-trifluoropropionamide in the scientific and industrial fields is still in its early stages, and there are many potential future directions for research. One potential area for research is the development of new synthetic pathways for this compound. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential applications in the pharmaceutical and chemical industries. Finally, research could be conducted on the potential toxic effects of this compound, and ways to reduce or eliminate these effects.
Synthesemethoden
2-Chloro-3,3,3-trifluoropropionamide is synthesized through a process known as fluorination, which involves the reaction of a halide with a fluorinating agent. The reaction is typically conducted in an inert atmosphere such as nitrogen or argon, and the resulting product is a halogenated organic acid. This compound can be synthesized from a variety of starting materials, including chloroform, trifluoroacetic acid, and trifluoromethanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,3,3-trifluoropropionamide has a wide range of applications in the scientific research field. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and polymers. In addition, this compound has been used in the synthesis of complex molecules, such as peptides and proteins, and has been used as a catalyst in the synthesis of other compounds. Furthermore, this compound has been used in the synthesis of polymers and polymeric materials, and has been used in the production of nanomaterials.
Eigenschaften
IUPAC Name |
2-chloro-3,3,3-trifluoropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF3NO/c4-1(2(8)9)3(5,6)7/h1H,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJELUENUAJMNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole](/img/structure/B6357183.png)












